3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Description
3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22N6 and its molecular weight is 334.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 3-(4-Benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine and its derivatives are subjects of considerable importance due to their wide spectrum of biological applications. For instance, the synthesis of 5-piperazine pyrazole derivative, an essential component in the drug Teneligliptin, has been a focus area, with new methods developed to improve the yield and quality of this compound (Kesarkar, Kashid, & Sukthankar, 2021).
Biological and Medicinal Chemistry
- Novel pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated for their in vitro antimicrobial, antifungal, and antimycobacterial activities. Certain compounds like 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one showed significant antimycobacterial activity (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018).
- A series of pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, were designed and synthesized for their antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. Some compounds exhibited excellent antimicrobial activity and were potent DHFR inhibitors (Othman et al., 2020).
Drug Development and Pharmacological Research
- In the development of new pharmaceutical compounds, pyrazole and pyridazine derivatives are often explored for their potential in treating various conditions. For example, research into pyrazolo[3,4-d]pyridazines has shown promise in antiviral activity, with some compounds exhibiting significant effects against specific viruses (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
- Compounds like 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine have been identified as potent and selective negative allosteric modulators for metabotropic glutamate receptor 5 (mGluR5), showing potential in treating Parkinson's disease (Zhang et al., 2014).
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-16-9-10-25(22-16)19-8-7-18(20-21-19)24-13-11-23(12-14-24)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSZZRCKALOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.